molecular formula C16H28O5 B14574872 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate CAS No. 61708-48-3

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate

Cat. No.: B14574872
CAS No.: 61708-48-3
M. Wt: 300.39 g/mol
InChI Key: CIXAMMKDIFVWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is an acrylate ester featuring a nonanoate (C9) alkyl chain and a polyether backbone. This compound combines the reactive acryloyl group with a long-chain ester, making it suitable for applications requiring controlled polymerization, plasticization, or crosslinking in polymer chemistry.

Properties

CAS No.

61708-48-3

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl nonanoate

InChI

InChI=1S/C16H28O5/c1-3-5-6-7-8-9-10-16(18)21-14-12-19-11-13-20-15(17)4-2/h4H,2-3,5-14H2,1H3

InChI Key

CIXAMMKDIFVWSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCOCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate typically involves the esterification reaction between 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and acrylic acid.

    Reduction: 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.

Mechanism of Action

The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate involves its interaction with specific molecular targets and pathways:

    Polymerization: The acryloyloxy group can undergo free radical polymerization, forming cross-linked polymer networks.

    Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with four key analogs based on molecular structure, reactivity, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate Not Available C₁₆H₂₆O₅ ~298.37 (calculated) Long alkyl chain (C9), acryloyl group, ethoxy backbone Polymer plasticizers, specialty resins
Ethoxyethyl 2-cyanoacrylate 21982-43-4 C₈H₁₁NO₃ 169.18 Cyano group (high reactivity), fast-curing Medical/surgical adhesives
2-(Acetoacetoxy)ethyl methacrylate 21282-97-3 C₁₀H₁₄O₅ 214.22 Methacrylate backbone, acetoacetate group (crosslinking via keto-enol tautomerization) UV-curable coatings, automotive paints
DICAPROLACTONE 2-(ACRYLOYLOXY)ETHYL ESTER 80413-52-1 C₁₇H₂₈O₇ 344.40 Hexanoate ester, di-ester structure Biodegradable polymers, drug delivery
2-(2-Methoxyethoxy)ethyl acetate Not Provided C₁₃H₂₆O₇ 294.34 Polyethylene glycol (PEG) backbone, acetate terminus Solvents, lubricants

Reactivity and Stability

  • 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate: The acryloyl group enables radical polymerization, while the long C9 chain enhances hydrophobicity and reduces glass transition temperature (Tg) in polymers. Its stability is comparable to other acrylates but requires UV/thermal initiators for curing .
  • Ethoxyethyl 2-cyanoacrylate: Exceptionally reactive due to electron-withdrawing cyano group; polymerizes instantly in moist environments, limiting shelf stability .
  • 2-(Acetoacetoxy)ethyl methacrylate: Reacts via Michael addition or enol-keto tautomerization, enabling dual-cure mechanisms. More stable than cyanoacrylates but less reactive than acrylates .

Physical Properties

  • Density and Solubility: Nonanoate derivatives (e.g., 2-nonanoyloxypropyl nonanoate ) exhibit densities ~1.1 g/mL, similar to 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate. Long alkyl chains reduce water solubility but enhance compatibility with nonpolar matrices. PEG-based analogs (e.g., 2-(2-Methoxyethoxy)ethyl acetate ) are less dense (~1.0 g/mL) and water-miscible due to ethoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.